molecular formula C18H18N4O2S B2547352 N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896339-76-7

N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2547352
CAS No.: 896339-76-7
M. Wt: 354.43
InChI Key: HNHUTMAYIZCRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic sulfanyl acetamide derivative designed for research applications. This complex molecule is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core, which is a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure is further functionalized with a methyl group at the 9-position and is linked via a sulfanyl acetamide bridge to a 4-ethylphenyl group, contributing to its unique physicochemical and binding properties. Compounds featuring the 1,3,5-triazine motif, like this one, are subjects of significant scientific interest due to their wide array of reported biological activities. Research on analogous structures has indicated potential for antibacterial, anticancer, and anti-HIV biological activities, making this chemical class a valuable starting point for hit-to-lead optimization campaigns . The specific structural features of this acetamide—including the sulfanyl ether linkage and the N-(4-ethylphenyl)amide—suggest potential for interaction with various enzymatic targets. Its mechanism of action, while not fully elucidated for this specific compound, may involve the inhibition of key enzymes or modulation of cellular signaling pathways, similar to other triazine derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-13-6-8-14(9-7-13)19-15(23)11-25-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHUTMAYIZCRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound can be characterized by its IUPAC name and molecular structure. It consists of a pyrido-triazine moiety linked to an acetamide group through a sulfanyl bridge. The molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, and its InChI representation is:

InChI 1S C18H18N4O2S c1 3 13 4 6 14 7 5 13 19 16 23 11 25 17 20 15 10 12 2 8 9 22 15 18 24 21 17 h4 10H 3 11H2 1 2H3 H 19 23 \text{InChI 1S C18H18N4O2S c1 3 13 4 6 14 7 5 13 19 16 23 11 25 17 20 15 10 12 2 8 9 22 15 18 24 21 17 h4 10H 3 11H2 1 2H3 H 19 23 }

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related pyrido-triazine compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Research shows that derivatives of the pyrido-triazine class possess moderate to significant antibacterial and antifungal activities. This activity is often correlated with the lipophilicity of the compounds, suggesting that structural modifications can enhance their efficacy against microbial pathogens .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. For example, compounds within this class may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

Case Studies

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that certain pyrido-triazine derivatives exhibited potent anticancer effects, highlighting their potential as therapeutic agents in oncology .
  • Antimicrobial Testing : In vitro tests were conducted against several bacterial strains (e.g., Escherichia coli, Staphylococcus aureus). The results revealed that modifications in the compound's structure significantly influenced its antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Pyrido-triazine derivative AAnticancer15
Pyrido-triazine derivative BAntimicrobial30
Pyrido-triazine derivative CEnzyme Inhibition46

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation. Its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines including HCT116 and HeLa, with IC50 values below 100 μM .
  • Case Studies : In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound exhibited considerable growth inhibition in a panel of approximately sixty cancer cell lines. The average growth inhibition rate was reported at 12.53% .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity . Similar compounds have been evaluated for their ability to inhibit bacterial growth and could provide insights into developing new antibiotics.

Anti-inflammatory Potential

Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. This positions the compound as a candidate for further research in treating inflammatory diseases .

Drug Design and Development

The unique structural characteristics of this compound allow for modifications that can enhance its biological activity and selectivity. Structure–activity relationship (SAR) studies are essential for optimizing its efficacy and minimizing toxicity.

Summary of Findings

Application AreaDescriptionExample Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant cytotoxic effects against HCT116 and HeLa cell lines with IC50 < 100 μM
Antimicrobial ActivityPotential to inhibit bacterial growthOngoing evaluations needed to confirm efficacy against specific pathogens
Anti-inflammatoryPossible inhibition of 5-lipoxygenaseDocking studies suggest anti-inflammatory properties
Drug DesignStructural modifications can enhance activitySAR studies are crucial for developing more effective derivatives

Preparation Methods

Cyclization of Precursor Amides

A common approach involves cyclizing N-cyclohexyl nicotinamide derivatives under acidic or basic conditions. For example, reacting 3-cyano-4-methylpyridine-2-carboxamide with phosphoryl chloride (POCl₃) at 80–100°C generates the 4-oxo-4H-pyrido[1,2-a]triazin intermediate. The reaction proceeds via intramolecular nucleophilic attack, forming the triazin ring (Fig. 1).

Reaction Conditions

  • Solvent: Toluene or dimethylformamide (DMF)
  • Catalyst: None required
  • Temperature: 80–100°C
  • Yield: 60–75%

Oxidative Cyclization

Alternative methods utilize oxidative cyclization of o-aminonicotinonitrile derivatives. Treating 2-amino-4-methylnicotinonitrile with hydrogen peroxide (H₂O₂) in acetic acid at 60°C induces cyclization, yielding the pyrido-triazin core. This method avoids harsh reagents but requires longer reaction times (24–48 hours).

Introduction of the Sulfanyl Group

The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or thiol-disulfide exchange.

Thiol-Mediated Substitution

Reacting the 2-chloro intermediate (e.g., 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]triazine) with a thiol compound (e.g., 2-mercaptoacetamide) in ethanol/water (70:30 v/v) at reflux (80°C) for 24 hours replaces the chloro group with the sulfanyl moiety. Sodium azide (NaN₃) or potassium carbonate (K₂CO₃) is often added to deprotonate the thiol and drive the reaction.

Key Parameters

  • Molar Ratio: 1:1.2 (chloro intermediate to thiol)
  • Solvent: Ethanol/water mixture
  • Base: NaN₃ or K₂CO₃
  • Yield: 70–85%

Disulfide Coupling

In cases where thiols are unstable, disulfide intermediates (e.g., 2,2'-dithiobis(acetamide)) may be employed. Reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) generates the sulfanyl bridge.

Coupling with the N-(4-Ethylphenyl)Acetamide Moiety

The final step involves coupling the sulfanyl-pyrido-triazin intermediate with N-(4-ethylphenyl)acetamide.

Nucleophilic Acylation

Activating the acetamide’s carbonyl group with carbodiimide reagents (e.g., EDCI or DCC) facilitates nucleophilic attack by the sulfanyl-pyrido-triazin intermediate. The reaction is conducted in anhydrous dichloromethane (DCM) at room temperature for 12–18 hours.

Optimized Protocol

  • Reagents: EDCI (1.5 equiv), HOBt (1.2 equiv)
  • Solvent: Anhydrous DCM
  • Temperature: 25°C
  • Yield: 65–80%

Ullmann-Type Coupling

For sterically hindered substrates, copper-catalyzed Ullmann coupling may enhance efficiency. Using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves coupling within 6 hours.

Purification and Characterization

Crude product purification is critical due to by-products from multi-step synthesis.

Recrystallization

Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide. This method achieves >95% purity but may reduce yield (50–60%).

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent resolves impurities, yielding 70–85% pure product. High-performance liquid chromatography (HPLC) is recommended for pharmaceutical-grade material.

Summary of Synthetic Routes

Step Reaction Type Reagents/Conditions Yield
1 Cyclization POCl₃, 80–100°C, toluene 60–75%
2 Thiol Substitution 2-Mercaptoacetamide, NaN₃, ethanol/water, 80°C 70–85%
3 Nucleophilic Acylation EDCI, HOBt, DCM, 25°C 65–80%
4 Purification Ethanol recrystallization or silica chromatography 50–85%

Challenges and Optimization Opportunities

  • Low Yields in Cyclization: Using microwave-assisted synthesis could reduce reaction times and improve yields.
  • Thiol Instability: Replacing thiols with thiophthalimide derivatives may enhance stability during storage.
  • Catalyst Costs: Exploring iron- or nickel-based catalysts for Ullmann coupling could lower expenses.

Q & A

Q. Table 1: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiol activationK₂CO₃, DMF, 80°C, 12h65–7090–95
CouplingRT, 24h50–6085–90
Final purificationSilica gel, EtOAc/Hexane (3:7)40–45≥95

Basic: How is the compound characterized for structural confirmation?

Structural elucidation requires a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and the pyridotriazinone core (aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) matching the theoretical mass (C₁₉H₂₀N₄O₂S: 392.13 g/mol) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs) confirms bond angles, dihedral angles, and hydrogen-bonding networks .

Advanced: How can researchers optimize synthesis yield and purity while minimizing byproducts?

Q. Methodological strategies :

  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for sulfur bridge formation .
  • Flow chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions (e.g., oxidation of thiol groups) compared to batch processes .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., disulfide byproducts from thiol oxidation) and adjust reducing agents (e.g., DTT or TCEP) .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Case example : If the compound shows agonist activity in one assay (e.g., Orco receptor activation ) but inactivity in another (e.g., cytotoxicity screening), follow these steps:

Orthogonal assays : Validate activity using electrophysiology (e.g., patch-clamp) alongside fluorescence-based assays to rule out false positives .

Solubility checks : Measure solubility in assay buffers (e.g., DLS for aggregation) to ensure bioavailability.

Metabolic stability : Test for rapid degradation in cell media (LC-MS/MS) to confirm compound integrity during assays .

Advanced: What computational methods predict the compound’s binding mode to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like insect Orco receptors. Focus on the sulfanylacetamide moiety’s role in hydrogen bonding .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex, paying attention to the pyridotriazinone core’s π-π stacking with aromatic residues .
  • QSAR modeling : Build models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .

Advanced: How to design experiments for evaluating the compound’s bioactivity in insect olfaction studies?

Q. Experimental workflow :

Target validation : Use RNAi knockdown of Orco in Culex quinquefasciatus to confirm target specificity .

Dose-response curves : Test concentrations from 1 nM–100 µM in electrophysiology assays (e.g., SSR recordings) to determine EC₅₀ values .

Behavioral assays : Assess oviposition attraction in mosquito colonies using dual-choice olfactometers, with statistical analysis via logistic regression .

Q. Table 2: Key Bioactivity Parameters

Assay TypeEC₅₀ (nM)Efficacy (% Control)p-value
Electrophysiology12.3 ± 1.585 ± 5<0.001
Behavioral8.7 ± 0.978 ± 7<0.01

Advanced: What structure-activity relationship (SAR) insights guide modifications to enhance potency?

Q. Critical substituents :

  • 4-Ethylphenyl group : Replacement with bulkier groups (e.g., 4-isopropylphenyl) reduces steric hindrance, improving receptor binding .
  • Pyridotriazinone core : Methylation at position 9 enhances metabolic stability but may reduce solubility .
  • Sulfanyl bridge : Substitution with sulfone or phosphonate groups increases electrophilicity, potentially improving covalent binding .

Q. Table 3: SAR Trends for Analogues

ModificationPotency (EC₅₀, nM)Solubility (µg/mL)Metabolic Stability (t₁/₂, min)
4-Ethylphenyl12.315.245
4-Isopropylphenyl7.88.560
Sulfone variant5.422.130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.